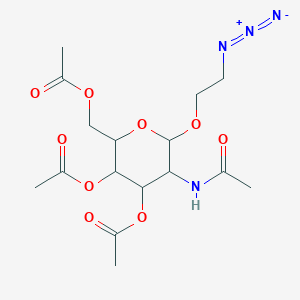
b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a galactopyranoside moiety, an azidoethyl group, and acetylamino functionalities. It is often used in biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate typically involves multiple stepsThe final step involves the acetylation of the remaining hydroxyl groups to yield the triacetate form .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethyl group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Basic conditions using sodium hydroxide or other strong bases are employed for deacetylation.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Deacetylated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, it is used as a substrate for enzyme assays, particularly for enzymes that act on glycosides. It is also used in the study of carbohydrate metabolism and glycosylation processes .
Medicine: Its unique structure allows for targeted delivery and controlled release of active pharmaceutical ingredients .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate involves its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it useful in bioconjugation and labeling studies. The acetylamino group can interact with biological targets, influencing cellular processes such as signal transduction and protein modification .
Comparison with Similar Compounds
- Phenyl-β-D-galactopyranoside
- 4-Methylumbelliferyl β-D-galactopyranoside
- o-Nitrophenyl-β-D-galactopyranoside
Uniqueness: Compared to similar compounds, b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate is unique due to the presence of the azidoethyl and acetylamino groups. These functionalities provide additional reactivity and potential for bioconjugation, making it more versatile in scientific research and industrial applications.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O9/c1-8(21)19-13-15(28-11(4)24)14(27-10(3)23)12(7-26-9(2)22)29-16(13)25-6-5-18-20-17/h12-16H,5-7H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZGNJWMBPFQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














